(R)-2-(Methoxydiphenylmethyl)pyrrolidine

Catalog No.
S1521744
CAS No.
948595-05-9
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(Methoxydiphenylmethyl)pyrrolidine

CAS Number

948595-05-9

Product Name

(R)-2-(Methoxydiphenylmethyl)pyrrolidine

IUPAC Name

(2R)-2-[methoxy(diphenyl)methyl]pyrrolidine

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m1/s1

InChI Key

CGUGCZSRPDCLBT-QGZVFWFLSA-N

SMILES

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

COC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Asymmetric Catalysis:

(R)-DMP has been investigated as a potential ligand for transition metal catalysts in asymmetric catalysis. Its chiral structure allows it to selectively bind to one enantiomer of a substrate in a reaction, leading to the formation of a specific enantiomer of the product. Studies have shown promising results for (R)-DMP in reactions like hydrogenation and aldol condensation, but further research is needed to optimize its catalytic activity and develop efficient synthetic routes. [, ]

Medicinal Chemistry:

The structural features of (R)-DMP, particularly the presence of the pyrrolidine ring, make it a potential scaffold for the development of new drugs. Researchers have explored its potential for various therapeutic applications, including:

  • Neurodegenerative diseases: Studies suggest that (R)-DMP derivatives may have neuroprotective properties and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. []
  • Cancer: Some (R)-DMP derivatives have shown anti-proliferative activity against cancer cells, suggesting their potential as anti-cancer agents. []

(R)-2-(Methoxydiphenylmethyl)pyrrolidine is a chiral compound belonging to the pyrrolidine class, characterized by a methoxy group attached to a diphenylmethyl moiety connected to a pyrrolidine ring. This compound has garnered attention due to its unique stereochemical properties and potential applications in asymmetric synthesis and medicinal chemistry. Its molecular formula is C18H21NOC_{18}H_{21}NO, and it features a pyrrolidine ring that contributes to its structural rigidity and stability, making it a versatile building block in organic synthesis .

, including:

  • Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert it into amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups, utilizing reagents like alkyl halides or acyl chlorides.

The biological activity of (R)-2-(Methoxydiphenylmethyl)pyrrolidine is significant in the context of drug discovery and development. Its chiral nature allows it to interact selectively with biological targets, which is crucial for developing effective pharmaceuticals. Research indicates that compounds of this type can serve as chiral auxiliaries in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds that may exhibit desired biological effects .

The synthesis of (R)-2-(Methoxydiphenylmethyl)pyrrolidine typically involves the following steps:

  • Starting Materials: The synthesis begins with (R)-pyrrolidine and methoxydiphenylmethanol.
  • Reaction Conditions: The reaction is conducted under anhydrous conditions using solvents like tetrahydrofuran or dichloromethane.
  • Catalysts: Lewis acids (e.g., titanium tetrachloride) or bases (e.g., sodium hydride) are often used to facilitate the reaction.
  • Temperature and Time: The reaction is generally performed at low temperatures (0-5°C) for several hours to ensure complete conversion .

In industrial settings, large-scale reactors and continuous flow processes may be employed to enhance efficiency and yield, followed by purification techniques such as chromatography or crystallization .

(R)-2-(Methoxydiphenylmethyl)pyrrolidine has several applications in various fields:

  • Asymmetric Synthesis: It serves as a chiral auxiliary in the synthesis of complex organic molecules.
  • Catalysis: The compound is utilized in catalyzing dipolar cycloaddition reactions and asymmetric Michael addition reactions, leading to the formation of optically active compounds.
  • Material Science: Its unique properties make it suitable for developing advanced materials, including polymers and catalysts .

Research into the interactions of (R)-2-(Methoxydiphenylmethyl)pyrrolidine with biological systems has revealed its potential as a ligand in biochemical assays. Its ability to form selective interactions with enzymes and receptors makes it valuable in studying enzyme mechanisms and drug-receptor interactions. Additionally, its use in asymmetric catalysis has been shown to favor specific reaction pathways, enhancing enantioselectivity in product formation .

Several compounds share structural similarities with (R)-2-(Methoxydiphenylmethyl)pyrrolidine. Here are notable examples:

Compound NameDescription
(S)-2-(Methoxydiphenylmethyl)pyrrolidineEnantiomer of (R)-2-(Methoxydiphenylmethyl)pyrrolidine with distinct stereochemical properties.
DiphenylmethylpyrrolidineLacks the methoxy group; exhibits different chemical and biological properties compared to (R)-2.
MethoxydiphenylmethaneContains similar functional groups but does not have the pyrrolidine ring structure.
PyrrolidineThe parent compound without any substituents; serves as a baseline for comparing structural effects.
N-MethylpyrrolidineA derivative featuring a methyl group on the nitrogen atom, affecting its reactivity and interactions.

Uniqueness

The uniqueness of (R)-2-(Methoxydiphenylmethyl)pyrrolidine lies in its specific structural features:

  • Chirality: The unique stereochemistry influences its reactivity and interactions with biological targets.
  • Functional Groups: The combination of methoxy and diphenylmethyl groups enhances its versatility in

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-2-(Methoxydiphenylmethyl)pyrrolidine

Dates

Modify: 2023-08-15

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